Digitonin

Catalog No.
S526081
CAS No.
11024-24-1
M.F
C56H92O29
M. Wt
1229.3 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Digitonin

CAS Number

11024-24-1

Product Name

Digitonin

IUPAC Name

(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5R,6R)-2-[(2R,3R,4R,5R,6R)-6-[(1R,2S,3S,4R,5'R,6R,7S,8R,9S,12S,13S,15R,16R,18S)-3,15-dihydroxy-5',7,9,13-tetramethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol

Molecular Formula

C56H92O29

Molecular Weight

1229.3 g/mol

InChI

InChI=1S/C56H92O29/c1-19-7-10-56(75-17-19)20(2)31-45(85-56)37(67)32-22-6-5-21-11-26(24(61)12-55(21,4)23(22)8-9-54(31,32)3)76-50-42(72)39(69)44(30(16-60)80-50)81-53-48(47(36(66)29(15-59)79-53)83-49-40(70)33(63)25(62)18-74-49)84-52-43(73)46(35(65)28(14-58)78-52)82-51-41(71)38(68)34(64)27(13-57)77-51/h19-53,57-73H,5-18H2,1-4H3/t19-,20+,21+,22-,23+,24-,25-,26-,27-,28-,29-,30-,31+,32-,33+,34-,35+,36-,37+,38+,39-,40-,41-,42-,43-,44+,45-,46+,47+,48-,49+,50-,51+,52+,53+,54-,55+,56-/m1/s1

InChI Key

UVYVLBIGDKGWPX-KUAJCENISA-N

SMILES

CC1CCC2(C(C3C(O2)C(C4C3(CCC5C4CCC6C5(CC(C(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)C)O)C)OC1

Solubility

Forms soapy suspension (NTP, 1992)

Synonyms

Digitonin; NSC 23471; NSC-23471; NSC23471

Canonical SMILES

CC1CCC2(C(C3C(O2)C(C4C3(CCC5C4CCC6C5(CC(C(C6)OC7C(C(C(C(O7)CO)OC8C(C(C(C(O8)CO)O)OC9C(C(C(CO9)O)O)O)OC2C(C(C(C(O2)CO)O)OC2C(C(C(C(O2)CO)O)O)O)O)O)O)O)C)C)O)C)OC1

Isomeric SMILES

C[C@@H]1CC[C@@]2([C@H]([C@H]3[C@@H](O2)[C@H]([C@@H]4[C@@]3(CC[C@H]5[C@H]4CC[C@@H]6[C@@]5(C[C@H]([C@@H](C6)O[C@H]7[C@@H]([C@H]([C@H]([C@H](O7)CO)O[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O[C@H]9[C@@H]([C@H]([C@@H](CO9)O)O)O)O[C@H]2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)O)O)O)O)C)C)O)C)OC1

Description

The exact mass of the compound Digitonin is 1228.5724 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as forms soapy suspension (ntp, 1992). The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 710091. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Cardiac Glycosides - Cardenolides - Digitalis Glycosides. It belongs to the ontological category of spirostanyl glycoside in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Membrane Permeabilization

Digitonin acts as a mild detergent, disrupting the phospholipid bilayer of cell membranes. This creates temporary pores that allow passage of specific molecules into the cell while maintaining some cellular integrity. Researchers utilize digitonin for:

  • Studying intracellular processes: By selectively permeabilizing cells, scientists can study enzymes, metabolites, and other cellular components in their native environment without completely breaking down the cell.
  • Isolating organelles: Digitonin's ability to target specific membranes allows researchers to isolate organelles like mitochondria or endoplasmic reticulum for further investigation [].

Cholesterol Extraction

Digitonin binds specifically to cholesterol, a crucial component of cell membranes. This property makes it a valuable tool for researchers to:

  • Deplete cholesterol from cells: By removing cholesterol, scientists can study its role in various cellular functions like membrane fluidity, signaling pathways, and protein-protein interactions [].
  • Analyze cholesterol content: Digitonin-mediated cholesterol extraction allows for the quantification of cholesterol levels in cells or tissues, aiding research on cholesterol metabolism and disorders [].

Digitonin is a steroidal saponin (saraponin) []. It originates from the foxglove plant, Digitalis purpurea [, ]. Unlike its close relatives, digoxin and digitoxin (both cardiac glycosides), digitonin isn't used medically but plays a crucial role in research due to its detergent properties [].


Molecular Structure Analysis

Digitonin boasts a complex molecular structure with a steroidal core (digitogenin) linked to a sugar chain (glycosidic moiety) [, ]. The steroidal core provides a hydrophobic character, while the sugar chain contributes to its hydrophilic nature. This unique structure allows digitonin to interact with both water and lipids, making it a valuable tool for membrane-related research [].


Chemical Reactions Analysis

Digitonin isn't readily synthesized in the lab due to its complex structure. However, its extraction from the foxglove plant involves a series of solvent-based processes []. Digitonin can undergo hydrolysis, breaking down the glycosidic bond between the steroidal core and the sugar chain []. This reaction requires specific enzymes or acidic conditions.


Physical And Chemical Properties Analysis

  • Appearance: White to off-white powder []
  • Melting Point: 244.0–248.5 °C []
  • Solubility: Poorly soluble in water, but water-soluble forms are available []
  • Molecular Formula: C56H92O29 []
  • Molar Mass: 1229.3 g/mol []
  • Stability: Relatively stable under controlled laboratory conditions []

Digitonin's primary function in research lies in its ability to interact with cell membranes. It acts as a mild, non-ionic detergent [, ]. The steroidal core interacts with cholesterol in the membrane, while the sugar chain allows for water solubility []. This interaction creates pores in the membrane, making it permeable to specific molecules [, ]. Digitonin's mild detergency allows researchers to solubilize membrane proteins and study their structure and function without significantly disrupting the cell [, ]. Additionally, digitonin can be used to isolate organelles like mitochondria and quantify cholesterol levels within cells [].

Digitonin is a toxic compound, with an LD50 (median lethal dose) of 23 mg/kg for rats and 4 mg/kg for mice (intravenous administration) []. It's crucial to handle digitonin with caution, wearing gloves and protective equipment to avoid skin contact and inhalation. Due to its membrane-disrupting properties, it can cause eye irritation []. Digitonin waste should be disposed of according to appropriate hazardous material disposal protocols.

Purity

>98% (or refer to the Certificate of Analysis)

Physical Description

Crystals or white powder. (NTP, 1992)

XLogP3

-3.9

Exact Mass

1228.5724

Appearance

Solid powder

Melting Point

446 to 464 °F (Decomposes) (NTP, 1992)

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

KOO5CM684H

GHS Hazard Statements

Aggregated GHS information provided by 168 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];
H311 (98.21%): Toxic in contact with skin [Danger Acute toxicity, dermal];
H330 (95.24%): Fatal if inhaled [Danger Acute toxicity, inhalation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Indicators and Reagents

Pictograms

Acute Toxic

Acute Toxic

Other CAS

11024-24-1

Wikipedia

Digitonin

General Manufacturing Information

.beta.-D-Galactopyranoside, (2.alpha.,3.beta.,5.alpha.,15.beta.,25R)-2,15-dihydroxyspirostan-3-yl O-.beta.-D-glucopyranosyl-(1.fwdarw.3)-O-.beta.-D-galactopyranosyl-(1.fwdarw.2)-O-[.beta.-D-xylopyranosyl-(1.fwdarw.3)]-O-.beta.-D-glucopyranosyl-(1.fwdarw.4)-: ACTIVE

Dates

Modify: 2023-08-15
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